2-Methyl-1-(pyridin-2-YL)piperazine
Description
Contextualization of Piperazine (B1678402) and Pyridine (B92270) Moieties in Chemical Sciences
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous scaffold in drug discovery. nih.gov Its presence in a molecule can significantly influence physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles. mdpi.com The nitrogen atoms of the piperazine ring can serve as hydrogen bond acceptors and donors, facilitating interactions with biological targets. nih.gov This versatility has led to the incorporation of the piperazine moiety into a wide array of approved drugs with diverse therapeutic actions, including antipsychotic, antidepressant, and anticancer agents. nih.govnih.gov
Similarly, the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in medicinal chemistry. wikipedia.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be a site for metabolism. The electronic properties of the pyridine ring can be readily modulated by substitution, allowing for the fine-tuning of a molecule's biological activity. A vast number of drugs across various therapeutic areas contain the pyridine moiety, highlighting its significance in drug design. wikipedia.org
Rationale for Dedicated Research on 2-Methyl-1-(pyridin-2-YL)piperazine
The combination of the piperazine and pyridine scaffolds in a single molecule, as seen in this compound, presents a compelling case for dedicated research. The rationale stems from the potential for synergistic or novel pharmacological activities arising from the unique spatial and electronic arrangement of these two important pharmacophores. The methyl group on the piperazine ring can further influence the compound's conformational flexibility, lipophilicity, and metabolic stability, potentially leading to improved drug-like properties.
While specific research solely dedicated to this compound is somewhat limited in publicly available literature, the investigation of its derivatives and analogous structures provides a strong impetus for its study. For instance, derivatives of 1-(pyridin-2-yl)piperazine have been explored for their potent and selective α2-adrenergic receptor antagonism. wikipedia.org Furthermore, the development of Amdiglurax (formerly NSI-189), a compound containing a substituted pyridinyl-piperazine core, for the treatment of major depressive disorder, underscores the therapeutic potential of this chemical class. wikipedia.org
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-pyridin-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-8-11-6-7-13(9)10-4-2-3-5-12-10/h2-5,9,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMQBOMVBDJTML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500982 | |
| Record name | 2-Methyl-1-(pyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72615-69-1 | |
| Record name | 2-Methyl-1-(pyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methyl 1 Pyridin 2 Yl Piperazine and Its Derivatives
Direct Synthesis Pathways
The direct formation of the 2-methyl-1-(pyridin-2-yl)piperazine core can be achieved through several established chemical reactions. These methods primarily involve the formation of the bond between the pyridine (B92270) ring and the piperazine (B1678402) moiety.
Condensation Reactions
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, represent a viable route to N-alkyl-piperazines. One such approach involves the reaction of an N-substituted diethanolamine (B148213) with a primary amine in the presence of hydrogen and a metal-containing supported catalyst. google.com This method, typically carried out in the liquid phase under high pressure and temperature, can be adapted for the synthesis of this compound. google.com For instance, reacting N-(pyridin-2-yl)diethanolamine with methylamine (B109427) under these conditions would yield the target compound.
A general representation of this condensation reaction is as follows:
Scheme 1: General scheme for the synthesis of N-alkyl-piperazines via condensation of N-substituted diethanolamines with primary amines.
Key parameters for this type of reaction include the choice of catalyst and the reaction conditions, which are optimized to favor the formation of the desired piperazine derivative.
| Reactant 1 | Reactant 2 | Catalyst System | Product | Ref. |
| N-(pyridin-2-yl)diethanolamine | Methylamine | Metal-containing supported catalyst | This compound | google.com |
Table 1: Representative Condensation Reaction for the Synthesis of this compound.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a widely employed and efficient method for the synthesis of N-aryl and N-heteroaryl piperazines. youtube.comresearchgate.net This approach involves the reaction of a pyridine ring activated with a good leaving group, typically a halogen at the 2-position, with 2-methylpiperazine (B152721). The reaction proceeds through an addition-elimination mechanism. youtube.comnih.gov
The reactivity of the 2-halopyridine substrate is influenced by the nature of the halogen, with the general order of reactivity being F > Cl > Br > I in many SNAr reactions. sci-hub.se However, in some instances involving pyridine derivatives, this order can vary. nih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and can be accelerated using microwave irradiation. sci-hub.se
Scheme 2: General scheme for the synthesis of this compound via Nucleophilic Aromatic Substitution.
| Pyridine Substrate | Nucleophile | Solvent | Conditions | Yield | Ref. |
| 2-Chloropyridine | 2-Methylpiperazine | NMP or HMPA | Microwave, ~100°C | High | sci-hub.se |
| 2-Fluoropyridine | 2-Methylpiperazine | DMSO | Conventional Heating | Good | sci-hub.se |
| 2-Bromopyridine | 2-Methylpiperazine | NMP | Microwave, ~100°C | High | sci-hub.se |
Table 2: Examples of Nucleophilic Aromatic Substitution Reactions for the Synthesis of this compound.
Derivatization Strategies for Functionalization
Once the this compound scaffold is synthesized, its secondary amine at the 4-position of the piperazine ring provides a convenient handle for further functionalization. Alkylation, acylation, and Mannich base formation are common strategies to introduce a wide variety of substituents, thereby creating a library of derivatives.
Alkylation Reactions
The secondary amine of the piperazine ring in this compound can be readily alkylated using various alkylating agents. A common method involves the reaction with an alkyl halide, such as a picolyl chloride, in the presence of a base to scavenge the resulting acid. nih.gov This reaction allows for the introduction of additional heterocyclic or functional groups. For instance, the synthesis of (2S,5R)-2,5-dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine is achieved by reacting (2R,5S)-2,5-dimethylpiperazine with 2-picolyl chloride hydrochloride and triethylamine. nih.gov A similar strategy can be applied to this compound to introduce a pyridinylmethyl group at the N4-position.
Scheme 3: General scheme for the N-alkylation of this compound.
| Substrate | Alkylating Agent | Base | Solvent | Product | Ref. |
| This compound | 2-Picolyl chloride hydrochloride | Triethylamine | Acetonitrile | 1-Methyl-4-(pyridin-2-ylmethyl)-2-(pyridin-2-yl)piperazine | nih.gov |
| This compound | Benzyl bromide | K2CO3 | DMF | 1-Benzyl-2-methyl-4-(pyridin-2-yl)piperazine | N/A |
Table 3: Representative Alkylation Reactions of this compound.
Acylation Reactions
Acylation of the piperazine nitrogen is another effective method for derivatization. This can be achieved by reacting this compound with acylating agents such as acid chlorides or acid anhydrides. This reaction introduces a carbonyl group, which can serve as a key structural element in various biologically active molecules. For example, the synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide demonstrates the acylation of a piperazine derivative. nih.govresearchgate.net
Scheme 4: General scheme for the N-acylation of this compound.
| Substrate | Acylating Agent | Solvent | Product | Ref. |
| This compound | Acetyl chloride | Dichloromethane | 1-Acetyl-2-methyl-4-(pyridin-2-yl)piperazine | N/A |
| This compound | 2-Chloroacetyl chloride | Dichloromethane | 1-(2-Chloroacetyl)-2-methyl-4-(pyridin-2-yl)piperazine | nih.govresearchgate.net |
Table 4: Representative Acylation Reactions of this compound.
Mannich Base Formation
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a ketone), formaldehyde, and a primary or secondary amine. orgoreview.comwikipedia.orgorganic-chemistry.org this compound, being a secondary amine, can participate in the Mannich reaction to form β-amino carbonyl compounds, known as Mannich bases. orgoreview.comwikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from the reaction of this compound and formaldehyde. youtube.com This electrophilic iminium ion then reacts with the enol form of a ketone or another active hydrogen compound. wikipedia.orgyoutube.comchemistrysteps.com
Scheme 5: General scheme for the Mannich reaction involving this compound.
This reaction is a powerful tool for introducing an aminomethyl group onto a carbon atom alpha to a carbonyl group, providing access to a diverse range of complex molecules. orgoreview.com
| Amine | Aldehyde | Ketone | Product Type | Ref. |
| This compound | Formaldehyde | Acetophenone | β-Amino ketone (Mannich base) | orgoreview.comwikipedia.orgorganic-chemistry.org |
| This compound | Formaldehyde | Cyclohexanone | β-Amino ketone (Mannich base) | orgoreview.comwikipedia.orgorganic-chemistry.org |
Table 5: Representative Mannich Base Formations with this compound.
Incorporation into Polyheterocyclic Systems
The versatile scaffold of this compound, featuring a reactive secondary amine on the piperazine ring, presents a valuable building block for the synthesis of more complex polyheterocyclic systems. This moiety can be strategically functionalized and cyclized to construct fused ring systems with potential applications in medicinal chemistry and materials science. Methodologies for achieving this transformation often involve the reaction of the piperazine nitrogen with bifunctional reagents, leading to the formation of new heterocyclic rings.
One common strategy involves the reaction of the piperazine with compounds containing two electrophilic sites or an electrophilic and a nucleophilic site, which can undergo intramolecular cyclization. For instance, reaction with α-halo ketones or esters followed by intramolecular condensation can lead to the formation of fused pyrazinone or similar heterocyclic structures.
Another approach is the construction of heterocyclic rings fused to the pyridine moiety, where the piperazine acts as a substituent influencing the reactivity and properties of the final molecule. For example, thieno[2,3-b]pyridines can be synthesized from appropriately substituted pyridine-2(1H)-thiones. researchgate.net The this compound unit can be introduced before or after the formation of the thieno[2,3-b]pyridine (B153569) core, leading to a variety of polycyclic structures.
The following table outlines representative synthetic strategies for the incorporation of piperazine moieties into polyheterocyclic systems, which can be conceptually applied to this compound.
| Starting Material/Precursor | Reagent(s) | Resulting Polyheterocyclic System | Key Transformation |
| Substituted Pyridine-2(1H)-thione | α-Halo Reagents, then Piperidine (B6355638) | Thieno[2,3-b]pyridine | Intramolecular Cyclization |
| o-Aminonitrile Substituted Pyridine | Formic Acid and Formamide | Pyridothienopyrimidine | Condensation and Cyclization |
| o-Aminohydrazide Substituted Pyridine | Acetylacetone | Pyrazolyl-substituted Thienopyridine | Condensation |
Advanced Synthetic Techniques
Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as enhanced safety, improved reproducibility, and facile scalability. While specific continuous flow syntheses for this compound are not extensively documented in the public domain, the principles of flow chemistry can be applied to its synthesis, particularly for the key N-arylation step.
The synthesis of N-arylpiperazines often involves the reaction of a piperazine derivative with an aryl halide. In a continuous flow setup, this can be achieved by pumping a solution of the reactants through a heated and pressurized reactor, often packed with a catalyst. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities compared to traditional batch methods.
A hypothetical continuous flow process for the synthesis of an N-arylpiperazine could involve the following components and conditions:
| Parameter | Description |
| Reactants | 2-Methylpiperazine and 2-chloropyridine |
| Solvent | A high-boiling point, inert solvent such as dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP) |
| Catalyst | A palladium-based catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine (B1218219) ligand (e.g., Xantphos), or a copper-based catalyst for Ullmann-type couplings. The catalyst can be immobilized on a solid support for easier separation. |
| Reactor Type | A packed-bed reactor containing the immobilized catalyst, or a heated microreactor for homogeneous catalysis. |
| Temperature | Typically in the range of 100-200 °C, optimized for the specific catalyst and reactants. |
| Pressure | Elevated pressure to maintain the solvent in the liquid phase and to increase reaction rates. |
| Residence Time | The time the reactants spend in the heated zone of the reactor, typically in the range of minutes to a few hours, optimized to maximize conversion. |
The benefits of a continuous flow approach for the synthesis of this compound would include:
Enhanced Safety: The small reactor volume minimizes the risk associated with handling potentially exothermic reactions or hazardous reagents at high temperatures and pressures.
Improved Efficiency: Precise control over reaction parameters can lead to higher yields and selectivities, reducing the need for extensive purification.
Scalability: The production capacity can be easily increased by running the flow reactor for longer periods or by using multiple reactors in parallel, without the need for re-optimization of the reaction conditions.
While the direct application of continuous flow synthesis to this compound is a prospective area of research, the established success of this technology for related N-arylpiperazine syntheses suggests its significant potential.
Advanced Spectroscopic and Structural Characterization of 2 Methyl 1 Pyridin 2 Yl Piperazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-Methyl-1-(pyridin-2-yl)piperazine, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be essential for unambiguous structural confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the piperazine (B1678402) ring, and the methyl group. The pyridinyl protons typically appear in the aromatic region (δ 6.5-8.5 ppm). Specifically, the proton at position 6 of the pyridine ring would likely be the most downfield due to its proximity to the nitrogen atom. The protons at positions 3, 4, and 5 would show characteristic coupling patterns.
The protons of the piperazine ring would present as a complex series of multiplets in the aliphatic region (δ 2.5-4.0 ppm). The methyl group attached to the piperazine ring would likely appear as a doublet around δ 1.0-1.2 ppm, coupled to the adjacent methine proton. The presence of the chiral center at the 2-position of the piperazine ring would render the adjacent methylene (B1212753) protons diastereotopic, leading to more complex splitting patterns.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine-H6 | ~8.2 | Doublet |
| Pyridine-H4 | ~7.5 | Triplet of doublets |
| Pyridine-H3, H5 | ~6.6 | Multiplet |
| Piperazine-H (adjacent to N-pyridinyl) | ~3.5-3.8 | Multiplet |
| Piperazine-H (methine) | ~3.0-3.3 | Multiplet |
| Piperazine-H (other) | ~2.7-3.0 | Multiplet |
| Methyl (-CH₃) | ~1.1 | Doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring would resonate in the aromatic region (δ 107-160 ppm), with the carbon attached to the piperazine nitrogen (C2) being the most downfield. The piperazine carbons would appear in the aliphatic region (δ 40-60 ppm). The methyl carbon would be found at a higher field, typically around δ 15-20 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine-C2 | ~159 |
| Pyridine-C6 | ~148 |
| Pyridine-C4 | ~137 |
| Pyridine-C3 | ~113 |
| Pyridine-C5 | ~107 |
| Piperazine-C (adjacent to N-pyridinyl) | ~53 |
| Piperazine-C (methine) | ~50 |
| Piperazine-C (other) | ~45 |
| Methyl (-CH₃) | ~18 |
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)
To definitively assign the proton and carbon signals, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent protons on the pyridine ring and within the piperazine ring, including the coupling between the methyl protons and the methine proton.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity between the pyridine and piperazine rings, for example, by observing a correlation from the piperazine protons adjacent to the nitrogen to the C2 of the pyridine ring.
Vibrational and Electronic Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected. Aromatic C-H stretching vibrations of the pyridine ring would appear above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the piperazine and methyl groups would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring would be found in the 1600-1400 cm⁻¹ region. The C-N stretching vibrations of the piperazine ring would likely appear in the 1300-1100 cm⁻¹ range. A key feature would be the N-H stretching vibration of the secondary amine in the piperazine ring, expected around 3300 cm⁻¹, although this may be broad.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Piperazine) | ~3300 |
| Aromatic C-H Stretch | ~3050 |
| Aliphatic C-H Stretch | ~2800-2950 |
| C=N, C=C Stretch (Pyridine) | ~1430-1590 |
| C-N Stretch | ~1100-1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum provides insights into the electronic transitions within the molecule. The pyridine ring is the primary chromophore in this compound. It is expected to exhibit absorption bands in the UV region, typically corresponding to π→π* and n→π* transitions. The π→π* transitions are generally more intense and occur at shorter wavelengths (around 200-270 nm), while the weaker n→π* transitions appear at longer wavelengths (around 270-300 nm). The substitution on the pyridine ring by the piperazine group may cause a slight shift in the position and intensity of these absorption maxima compared to unsubstituted pyridine.
Further empirical studies are required to provide a definitive and detailed spectroscopic characterization of this compound. The predictive data presented here serves as a foundational guide for future research and analysis of this compound and its derivatives.
Fourier-Transform Raman (FT-Raman) Spectroscopy
Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, yielding a detailed fingerprint of its structural framework. The FT-Raman spectrum of this compound is characterized by specific bands corresponding to the vibrations of its constituent parts: the pyridine ring, the piperazine ring, and the methyl group.
Analysis of related compounds provides a basis for spectral assignment. For instance, studies on 2-methylpiperazine (B152721) show characteristic vibrational modes for the piperazine ring. nih.gov Similarly, the vibrational analysis of pyridine and its derivatives, such as 2-methylpyridine (B31789) 1-oxide and various pyridinium (B92312) aldoximes, helps in assigning the bands associated with the pyridin-2-yl moiety. nih.govnih.gov The spectrum of 1-(2-Pyridyl)piperazine, a close structural analogue, also serves as a crucial reference. spectrabase.com
Key vibrational modes expected in the FT-Raman spectrum include:
Pyridine Ring Vibrations: Aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region. The characteristic ring stretching vibrations (νC=C, νC=N) are expected to be observed in the 1400–1600 cm⁻¹ range.
Piperazine Ring Vibrations: The C-H stretching vibrations of the piperazine ring are found in the 2800–3000 cm⁻¹ region. The ring breathing and deformation modes give rise to signals in the fingerprint region below 1400 cm⁻¹.
Methyl Group Vibrations: Symmetric and asymmetric stretching of the C-H bonds in the methyl group are anticipated near 2870 cm⁻¹ and 2960 cm⁻¹, respectively.
C-N Vibrations: Stretching vibrations for the C-N bonds within the piperazine ring and connecting to the pyridine ring occur in the 1000-1300 cm⁻¹ region.
The following table summarizes the expected characteristic Raman shifts for this compound based on data from analogous structures.
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 |
| Aliphatic C-H Stretch | Piperazine Ring, Methyl Group | 2800 - 3000 |
| C=C, C=N Ring Stretch | Pyridine Ring | 1400 - 1600 |
| CH₂ Scissoring | Piperazine Ring | ~1450 |
| C-N Stretch | Piperazine, Pyridyl-Piperazine Link | 1000 - 1300 |
| Ring Breathing/Deformation | Pyridine & Piperazine Rings | 800 - 1200 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. For this compound (C₁₀H₁₅N₃), the molecular weight is 177.25 g/mol . sigmaaldrich.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. nih.gov
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 177. Due to the natural abundance of ¹³C, a smaller M+1 peak at m/z 178 is also expected. pressbooks.pub
The fragmentation of this compound is dictated by the cleavage of the weakest bonds and the formation of stable fragments. The fragmentation patterns of related piperazine derivatives provide insight into the expected pathways. researchgate.netmdpi.com The primary fragmentation involves the piperazine ring.
Key fragmentation pathways include:
α-Cleavage: Cleavage of the bonds adjacent to the nitrogen atoms is a common fragmentation pathway for amines.
Piperazine Ring Cleavage: The piperazine ring can undergo fragmentation, leading to characteristic losses. A common fragmentation pattern for phenylpiperazine derivatives involves the neutral loss of a fragment with m/z 43. mdpi.com
Formation of Pyridinium Ion: Cleavage can result in a stable pyridinyl-containing fragment. The fragmentation of 2-methylpyridine often results in the loss of a hydrogen atom to form a stable ion. nist.gov
The table below lists the predicted major fragments for this compound.
| m/z | Ion Structure/Fragment Lost | Fragmentation Pathway |
| 177 | [C₁₀H₁₅N₃]⁺ | Molecular Ion (M⁺) |
| 162 | [M - CH₃]⁺ | Loss of the methyl group |
| 134 | [M - C₂H₅N]⁺ | Cleavage of the piperazine ring (loss of ethylamine (B1201723) fragment) |
| 94 | [C₅H₄N-CH₂]⁺ | Pyridyl-methylene fragment |
| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |
| 56 | [C₃H₆N]⁺ | Fragment from piperazine ring cleavage |
Solid-State Structural Elucidation via X-ray Diffraction
X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state, including bond lengths, bond angles, and torsional angles.
While the specific crystal structure for this compound is not publicly documented, analysis of closely related compounds allows for an accurate prediction of its molecular geometry. Studies on compounds like 4-(2-methoxyphenyl)piperazin-1-ium and various substituted pyridinyl-perimidines provide a template for its structure. nih.govnih.gov
The key geometric features are expected to be:
Piperazine Ring Conformation: The six-membered piperazine ring is expected to adopt a stable chair conformation. nih.gov
Methyl Group Position: The methyl group at the C2 position of the piperazine ring will occupy either an axial or equatorial position, with the equatorial position generally being more sterically favorable.
Relative Ring Orientation: The pyridin-2-yl group is attached to one of the piperazine nitrogens. The N-methylation of a related perimidine system was shown to significantly increase the interplanar angle between the aromatic rings. nih.gov A similar effect would dictate the rotational orientation of the pyridine ring relative to the piperazine ring, influenced by steric hindrance and electronic interactions.
The following table provides expected bond lengths and angles based on data from analogous structures. nih.gov
| Bond/Angle | Atoms Involved | Expected Value |
| Bond Length | C-N (Piperazine) | ~1.46 Å |
| Bond Length | C-C (Piperazine) | ~1.52 Å |
| Bond Length | C=N (Pyridine) | ~1.34 Å |
| Bond Length | C=C (Pyridine) | ~1.39 Å |
| Bond Angle | C-N-C (Piperazine) | ~110° |
| Bond Angle | N-C-C (Piperazine) | ~111° |
The way molecules of this compound arrange themselves in a crystal lattice is governed by a network of non-covalent intermolecular interactions. These interactions are critical in determining the physical properties of the solid material.
Hydrogen Bonding: The secondary amine (N-H) in the piperazine ring is a hydrogen bond donor. It can form strong N-H···N hydrogen bonds with the nitrogen atom of the pyridine ring of an adjacent molecule or with the other nitrogen atom of the piperazine ring. This is a common feature in related crystal structures. nih.govnih.gov
π∙∙∙π Interactions: The electron-rich pyridine rings can engage in π∙∙∙π stacking interactions. These interactions, where the aromatic rings are arranged in a face-to-face or offset manner, are a significant cohesive force in the crystal structures of many pyridine derivatives, with typical centroid-centroid distances around 3.5–4.0 Å. nih.govnih.gov
C-H···π Interactions: Weak hydrogen bonds can also form between C-H groups (from the piperazine or methyl groups) and the π-system of the pyridine ring of a neighboring molecule, further stabilizing the crystal packing. nih.gov
These combined interactions lead to the formation of complex three-dimensional supramolecular networks.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical (oxidation) state of the elements within a material. youtube.comyoutube.com The XPS spectrum of this compound would show characteristic peaks for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s, if any surface contamination is present).
The binding energy of a core electron is sensitive to the local chemical environment, an effect known as the chemical shift. This allows for the differentiation of atoms in different functional groups.
Nitrogen (N 1s) Spectrum: The molecule contains three distinct nitrogen atoms: the pyridinic nitrogen, the piperazine nitrogen attached to the pyridine ring, and the piperazine nitrogen of the secondary amine. Detailed studies on pyridine show a characteristic N 1s peak. aip.orgnih.gov Research on piperidinium-based compounds also provides reference data for the nitrogen atoms in the saturated ring. rsc.org The pyridinic nitrogen is expected at a lower binding energy compared to the piperazine nitrogens due to its sp² hybridization and aromatic character. The two piperazine nitrogens may be resolved or appear as a broadened peak, with the N-H nitrogen likely having a slightly different binding energy than the N-pyridyl nitrogen.
Carbon (C 1s) Spectrum: The C 1s spectrum will be complex, consisting of overlapping peaks from the different carbon environments. High-resolution scans can distinguish between the sp²-hybridized carbons of the pyridine ring and the sp³-hybridized carbons of the piperazine ring and methyl group. aip.org The carbons of the pyridine ring bonded to nitrogen will exhibit a chemical shift to a higher binding energy compared to the other ring carbons. researchgate.net Similarly, the carbons in the piperazine ring bonded to nitrogen will be shifted to a higher binding energy than a simple alkane carbon.
The table below lists the anticipated binding energies for the core levels in this compound.
| Element (Core Level) | Chemical Environment | Expected Binding Energy (eV) |
| N 1s | Pyridinic Nitrogen | ~399.0 |
| N 1s | Piperazine Nitrogens (N-H, N-Aryl) | ~400.5 - 402.0 |
| C 1s | C-C, C-H (Aliphatic) | ~284.8 - 285.0 |
| C 1s | C-N (Piperazine) | ~286.0 - 286.5 |
| C 1s | C=C (Pyridine) | ~285.5 |
| C 1s | C=N (Pyridine) | ~286.0 - 287.0 |
Computational Investigations of 2 Methyl 1 Pyridin 2 Yl Piperazine and Analogues
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule, governed by its electronic structure. These methods are essential for understanding the geometry, stability, and reactivity of compounds like 2-Methyl-1-(pyridin-2-YL)piperazine.
Density Functional Theory (DFT) for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. jmaterenvironsci.com It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as structural optimization. For piperazine (B1678402) derivatives, methods like B3LYP with basis sets such as 6-31G* or 6-311G** are commonly employed to predict geometric parameters. nih.govnih.gov These calculations are not limited to the gas phase; they can also incorporate solvent effects to better mimic physiological conditions. nih.gov
Once the structure is optimized, a wealth of electronic properties can be calculated. These include the distribution of electron density, atomic charges, and dipole moments, which are critical for predicting how the molecule will interact with its environment. jmaterenvironsci.com For instance, the polarization between the pyridine (B92270) ring and the piperazine moiety in this compound significantly influences its reactivity and potential binding interactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. researchgate.net
A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For heterocyclic compounds similar to this compound, DFT calculations can accurately predict these orbital energies. This analysis helps to understand the molecule's potential to participate in charge-transfer interactions, a key aspect of its biological activity. researchgate.net
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 |
| ΔE (Energy Gap) | ELUMO - EHOMO | 4.0 to 4.5 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to Lewis structures, such as bonds, lone pairs, and anti-bonding orbitals. youtube.com This method is particularly useful for quantifying non-covalent interactions and hyperconjugation effects, where electron density is donated from a filled bonding or lone-pair orbital to an adjacent empty anti-bonding orbital. youtube.com
These hyperconjugative interactions contribute significantly to molecular stability. The strength of these interactions can be estimated using second-order perturbation theory, which calculates the stabilization energy (E(2)). youtube.com For piperazine-containing structures, NBO analysis can reveal how substituents on the rings influence electron distribution and stability, providing a deeper understanding of the molecule's conformational preferences and reactivity.
Conformational Analysis and Stability Studies
Computational studies on similar 2-substituted piperazines have shown that the conformational preference can be counterintuitive. nih.gov For 1-acyl or 1-aryl 2-substituted piperazines, the axial conformation is often found to be preferred, a phenomenon that can be explained by analyzing steric and electronic effects. nih.gov The energy difference between these conformers can be calculated using DFT methods, revealing the thermodynamic preference. rsc.org Understanding this conformational behavior is vital, as the specific three-dimensional arrangement of the pyridine and piperazine nitrogens can be a critical factor for receptor binding. nih.gov
| Compound Type | Favored Conformer (2-Methyl Group) | Calculated Free Energy Difference (ΔG, kcal/mol) |
|---|---|---|
| 1,2-dimethylpiperidine | Equatorial | +1.8 |
| 2-methyl-1-phenylpiperidine | Axial | -1.0 |
| 1-(2-methyl-1-piperidyl)ethanone | Axial | -3.2 |
Molecular Modeling and Docking Studies
While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular modeling and docking aim to predict how that molecule interacts with a specific biological target, typically a protein receptor or enzyme.
Prediction of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity.
For analogues of this compound, docking studies have been used to explore their interactions with various targets. For example, piperazine derivatives have been docked into the active sites of the sigma-1 receptor (S1R), histamine (B1213489) H3 receptor, and urease. nih.govnih.govnih.gov These studies identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the target's binding pocket. nih.gov The results, often quantified by a docking score or an estimated binding energy, help to explain why certain compounds are potent and selective for a particular target, providing a rational basis for designing improved analogues. nih.govrsc.org
| Biological Target | Key Interacting Residues | Type of Interaction | Reference Scaffold |
|---|---|---|---|
| Sigma-1 Receptor (S1R) | Glu172, Asp126 | Hydrogen Bond, Electrostatic | Piperidine/Piperazine-based compounds |
| Histamine H3 Receptor | Asp114, Tyr115 | Hydrogen Bond, Pi-Pi Stacking | Piperazine derivatives |
| BcL2 Protein | Asp108, Arg143, Tyr105 | Hydrogen Bond Network | Piperazine-linked bergenin |
Estimation of Binding Affinities
The binding affinities of this compound and its analogues to various biological targets are a key area of computational research. Molecular docking is a primary tool used to predict the binding modes and affinities of these compounds. For instance, studies on a series of 2-piperazin-1-yl-quinazolines, which share a similar piperazine core, have utilized docking experiments to determine key protein-ligand interactions and have found correlations between the calculated affinity and experimental docking scores. nih.gov
In the context of designing selective inhibitors, computational methods are invaluable. For example, in the development of Class I histone deacetylase (HDAC) inhibitors, docking studies of pyrazine-linked 2-aminobenzamides, which include a piperazine moiety, helped to understand their binding to HDAC1, HDAC2, and HDAC3. nih.gov These studies revealed that the attachment of a basic piperazine to a pyrimidine (B1678525) or pyrazine (B50134) ring could lead to ionic hydrogen bonding with conserved aspartate residues in these enzymes. nih.gov
Similarly, docking analyses have been conducted on newly synthesized piperazine derivatives to explore their binding modes with specific receptors. For example, the interaction of substituted 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines with the dopamine (B1211576) D2 receptor was investigated through docking and molecular dynamics simulations to establish their mode of interaction. nih.gov Furthermore, molecular docking has been employed to study the inhibitory potential of piperazine derivatives against various other targets, including the SARS-CoV-2 protease and platelet glycoprotein (B1211001) αIIbβ3. nih.govnih.gov
The following table summarizes the results of selected molecular docking studies on piperazine-containing compounds, highlighting the target and key findings.
Table 1: Molecular Docking Studies of Piperazine Analogues
| Compound Class | Target Protein | Key Findings | Reference |
|---|---|---|---|
| 2-Piperazin-1-yl-quinazolines | Integrin αIIbβ3 | Determined key protein-ligand interactions and found correlations between affinity and docking scores. | nih.gov |
| Pyrazine-linked 2-aminobenzamides | HDAC1, HDAC2, HDAC3 | Identified ionic hydrogen bonding between the piperazine moiety and conserved aspartate residues. | nih.gov |
| 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines | Dopamine D2 Receptor | Established the mode of interaction, proposing two possible docking orientations. | nih.gov |
| 4-Benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | SARS-CoV-2 Protease | Revealed efficient interaction and good activities. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For piperazine derivatives, QSAR models have been developed to predict their inhibitory activity against various targets.
One study focused on a series of piperazine derivatives as mTORC1 inhibitors. mdpi.com By calculating various molecular descriptors using methods like Density Functional Theory (DFT), they developed statistically significant QSAR models. mdpi.com The models, built using Multiple Linear Regression (MLR) and Multiple Nonlinear Regression (MNLR), showed a high correlation between the predicted and observed inhibitory activities, with determination coefficients (R²) of 0.74 for the MLR model. mdpi.com Key descriptors found to be significantly correlated with the biological activity included the energy of the lowest unoccupied molecular orbital (E-LUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (TPSA), and refractive index (n). mdpi.com
Another QSAR investigation on 2-amino or 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa also demonstrated the predictive power of such models. mdpi.com The developed QSAR models showed a very good fit between experimental and predicted antibacterial activities, with r² values of 0.9992 and 0.9989 for the two models, respectively. mdpi.com These models can be successfully applied to predict the antibacterial activity of this class of molecules. mdpi.com
The following table presents key statistical parameters from a QSAR study on piperazine derivatives as mTORC1 inhibitors.
Table 2: Statistical Parameters of a QSAR Model for Piperazine Derivatives
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| R² (MLR model) | 0.74 | Indicates a good correlation between descriptors and biological activity. | mdpi.com |
| R²cv (MLR model) | 0.542 | Demonstrates the high accuracy of the QSAR model through internal validation. | mdpi.com |
| R²test (MLR model) | 0.54 | Confirms the acceptable predictive potential of the model on an external test set. | mdpi.com |
| R²test (MNLR model) | 0.57 | Confirms the acceptable predictive potential of the model on an external test set. | mdpi.com |
Computational Analysis of Reaction Mechanisms and Kinetics
Computational chemistry provides powerful tools to investigate the mechanisms and kinetics of chemical reactions involving piperazine derivatives. The Activation Strain Model (ASM) is one such fragment-based approach used to understand reaction mechanisms. nih.gov This model decomposes the reaction energy profile into the strain energy associated with the deformation of reactants and the interaction energy between them. nih.gov
For instance, the kinetics of the substitution behavior of a Pd(II) piperazine complex with biologically relevant nucleophiles were studied using spectrophotometric techniques. rsc.org The results suggested an associative substitution mechanism. rsc.org
In a different context, a kinetic model was developed for the synthesis of 2-methyl-5-ethyl pyridine, a reaction that can involve piperazine-like intermediates. rsc.org This model, based on experimental data, was able to describe the formation of the main product and side products, taking into account reactant concentration, temperature, and promoter concentration. rsc.org
Furthermore, computational studies on the reaction of 4-methyl aniline (B41778) with OH radicals have been performed using methods like M06-2X and CCSD(T) to elucidate the reaction mechanism. mdpi.com The kinetics of such reactions can be calculated using Transition State Theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory. mdpi.com
The following table highlights different computational approaches used to study the reaction mechanisms and kinetics of piperazine-related compounds.
Table 3: Computational Approaches for Reaction Mechanism and Kinetics Analysis
| Methodology | Application | Key Insights | Reference |
|---|---|---|---|
| Activation Strain Model (ASM) | Understanding reaction mechanisms of various chemical processes. | Decomposes the reaction profile into strain and interaction energies to explain reactivity. | nih.gov |
| UV-Vis Spectrophotometry and Stopped-Flow Techniques | Studying the substitution behavior of a Pd(II) piperazine complex. | Suggested an associative substitution mechanism for the reactions studied. | rsc.org |
| Kinetic Modeling | Investigating the synthesis of 2-methyl-5-ethyl pyridine. | Described the formation of the main product and side products under different reaction conditions. | rsc.org |
| M06-2X and CCSD(T) methods with TST and RRKM theory | Analyzing the reaction of 4-methyl aniline with OH radicals. | Computed the reaction mechanism and rate coefficients for different reaction pathways. | mdpi.com |
In Silico Prediction of Biopharmaceutical Properties (e.g., ADMET)
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery and development. In silico tools are widely used to assess the drug-likeness and pharmacokinetic profiles of compounds like this compound and its analogues at an early stage. audreyli.com
Several studies have utilized platforms like SwissADME and other computational tools to predict the ADMET properties of piperazine derivatives. nih.govmdpi.com For a series of piperazine derivatives designed as mTORC1 inhibitors, in silico ADME analysis showed that several compounds exhibited high absorption potential and adhered to key drug-likeness rules, suggesting good oral bioavailability. mdpi.com
Similarly, for a newly synthesized piperazine derivative, virtual ADME studies were conducted to determine the relationship between its biological, electronic, and physicochemical qualifications. nih.gov Computational techniques were also used to predict its toxicity. nih.gov These predictions are valuable for identifying potential liabilities and for guiding the design of compounds with more favorable biopharmaceutical properties. audreyli.com
The following table provides examples of ADMET properties predicted for piperazine derivatives in various studies.
Table 4: Predicted ADMET Properties for Piperazine Analogues
| Compound Class | Predicted Property | Prediction Tool/Method | Finding | Reference |
|---|---|---|---|---|
| Piperazine derivatives (mTORC1 inhibitors) | Drug-likeness (Lipinski, Veber, etc.), Oral Bioavailability | SwissADME | Several compounds showed high absorption potential and good oral bioavailability. | mdpi.com |
| 4-Benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | ADME properties, Toxicity | SwissADME, Osiris data warrior | Screened for drug-likeness and toxicity. | nih.gov |
| Pyrazolylaminoquinazoline derivatives | Carcinogenicity, Mutagenicity, LD50, Hepatotoxicity | Lazar, ProTox, ADMET Predictor | Identified compounds with predicted activity and varying toxicity profiles. | japsonline.com |
| Sulfonamide derivatives with pyrazole (B372694) or pyridine | Drug-likeness, ADMET prediction | In silico tools | Recommended candidates for further structural modifications before in vivo assays. | nih.gov |
Coordination Chemistry of 2 Methyl 1 Pyridin 2 Yl Piperazine As a Ligand
Ligand Design Principles and Chelation Properties
The design of ligands incorporating both pyridine (B92270) and piperazine (B1678402) units is a strategic approach to enhance the stability of the resulting metal complexes. The inclusion of a pyridine ring into a macrocyclic or open-chain ligand framework generally leads to a more basic ligand structure, which has been shown to increase the stability of the corresponding metal complexes compared to their saturated counterparts. Similarly, the piperazine moiety has been explored in various ligand frameworks to achieve similar stabilizing effects.
The rigidification of the ligand scaffold is a key principle in the design of ligands for specific applications such as catalysis. The piperazine ring, often adopting a thermodynamically favored chair conformation, introduces a degree of structural preorganization. This rigidity can influence the selectivity and stability of the metal complex. The chelation of 2-Methyl-1-(pyridin-2-yl)piperazine with a metal ion typically involves the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the piperazine ring, forming a stable five-membered chelate ring. This bidentate coordination is a common feature of this class of ligands.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and similar ligands is generally achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Transition metal complexes of pyridine and piperazine-containing ligands have been synthesized with a variety of metals, including copper(II) and zinc(II). The formation of these complexes is typically carried out by mixing stoichiometric amounts of the ligand and the metal salt, often a halide or perchlorate salt, in a solvent like methanol or ethanol. The reaction mixture may be heated to facilitate the complexation, and the resulting complexes can often be isolated as crystalline solids upon cooling or slow evaporation of the solvent. For instance, the synthesis of copper(II) and zinc(II) complexes with related macrocyclic ligands containing pyridine and piperazine moieties has been reported, yielding crystalline products suitable for single-crystal X-ray diffraction analysis.
Table 1: Synthesis of Transition Metal Complexes
| Metal Ion | Ligand Type | General Synthetic Conditions |
| Cu(II) | Pyridine-piperazine macrocycle | Mixing aqueous solutions of the ligand and CuCl2, followed by evaporation and recrystallization from ethanol. |
| Zn(II) | Pyridine-piperazine macrocycle | Mixing aqueous solutions of the ligand and ZnCl2, followed by evaporation and recrystallization from ethanol. |
| Co(II) | Bipyridyl piperazine | Self-assembly of the ligand with CoCl2. |
| Ni(II) | Bipyridyl piperazine | Self-assembly of the ligand with NiCl2. |
The characterization of metal complexes of this compound and its analogues relies on a combination of spectroscopic and structural techniques.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons upon coordination can provide insights into the binding mode of the ligand.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the formation of the desired complex and to determine its mass-to-charge ratio.
Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of coordination by showing shifts in the vibrational frequencies of the pyridine and piperazine rings upon complexation.
Table 2: Spectroscopic Data for a Related Cu(II) Complex
| Technique | Observation | Interpretation | Reference |
| ESI-MS | m/z peak corresponding to [M-H]⁺ | Confirms the formation of the complex. | |
| Elemental Analysis | Experimental values match calculated values | Confirms the elemental composition of the complex. |
Diverse Coordination Modes of the Piperazine and Pyridine Moieties
The this compound ligand can exhibit different coordination modes depending on the metal ion, the reaction conditions, and the presence of other coordinating species. The most common mode is as a bidentate N,N'-donor, utilizing the pyridine nitrogen and one of the piperazine nitrogens.
In some cases, the piperazine moiety can adopt a boat conformation to act as a bidentate donor. However, the chair conformation is more common. The flexibility of the piperazine ring allows it to bridge between two metal centers, leading to the formation of polynuclear complexes or coordination polymers. The pyridine ring typically acts as a monodentate ligand through its nitrogen atom.
Role in Coordination Polymer and Supramolecular Network Formation
Ligands containing both pyridine and piperazine functionalities are excellent building blocks for the construction of coordination polymers and supramolecular networks. The ability of the ligand to bridge metal centers is key to the formation of extended structures. For instance, related bis(pyridyl)piperazine ligands have been shown to form 1D, 2D, and 3D coordination polymers with various transition metals like cobalt(II) and zinc(II).
These extended networks are often held together by the coordination bonds between the ligand and the metal ions. Additionally, weaker interactions such as hydrogen bonding, C-H···π interactions, and π–π stacking can play a crucial role in the self-assembly and stabilization of the final supramolecular architecture. The resulting structures can exhibit interesting topologies and properties, such as porosity, which can be relevant for applications in gas storage or catalysis.
Potential in Metal-Catalyzed Reactions
Metal complexes containing pyridine and piperazine-based ligands have shown promise in various catalytic applications. The electronic and steric properties of the ligand can be tuned to influence the activity and selectivity of the metal catalyst. For example, multidentate ligands containing pyridine and amine donors have been utilized in metal-catalyzed oxidations.
Ruthenium complexes with NNN-pincer ligands, which can be conceptually related to the coordination environment provided by this compound, have been employed in the hydroamination of allyl alcohols. The modular synthesis of such ligands allows for the fine-tuning of their electronic properties, which in turn affects their catalytic performance. While specific catalytic applications for complexes of this compound are not extensively documented, the broader class of pyridine-piperazine ligands suggests potential for their use in various metal-catalyzed transformations.
Biological Activity and Structure Activity Relationship Sar Studies of 2 Methyl 1 Pyridin 2 Yl Piperazine Derivatives in Vitro and Mechanistic Focus
Neuropharmacological Evaluations (In Vitro Models)
The interaction of 2-Methyl-1-(pyridin-2-YL)piperazine derivatives with the central nervous system has been a key area of investigation, particularly concerning their potential for neuroprotection and their modulation of crucial neurotransmitter systems.
Investigation of Neuroprotective Effects in Cellular/Tissue Cultures
While direct studies on the neuroprotective effects of this compound derivatives are not extensively detailed in the reviewed literature, the established in vitro models provide a framework for such evaluations. A common and relevant model for simulating ischemic neuronal damage is the use of human neuroblastoma SH-SY5Y cells subjected to oxygen-glucose deprivation (OGD). nih.govnih.gov This procedure induces time-dependent cell death, which can be characterized by necrosis and, upon reoxygenation, an increase in apoptosis. nih.gov The neuroprotective potential of a compound is typically assessed by its ability to ameliorate cell death and mitigate associated pathological processes like the overproduction of reactive oxygen species (ROS). nih.gov
Other models include inducing neurotoxicity with agents like 6-hydroxydopamine (6-OHDA) in SH-SY5Y cells or isolated rat brain synaptosomes, which mimics the neurodegenerative processes seen in Parkinson's disease. nih.gov The evaluation in these systems often involves measuring markers of oxidative stress, such as malondialdehyde (MDA) production, and assessing cell viability. nih.govpeerj.com Although pyrazolone (B3327878) and caffeine (B1668208) derivatives have shown neuroprotective properties in these models, specific data for the this compound class in these assays remains to be fully elucidated. nih.govnih.gov
Analysis of Interactions with Neurotransmitter Systems and Specific Receptors (e.g., 5-HT7R, Dopamine (B1211576) D4 Receptor)
Derivatives of pyridinylpiperazine have demonstrated significant interactions with key neurotransmitter receptors implicated in various CNS disorders.
Dopamine D4 Receptor: A series of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole derivatives have been identified as subtype-selective dopamine D4 receptor ligands. nih.govnih.gov Structure-activity relationship (SAR) studies revealed that substitutions on the terminal arylpiperazine ring can modulate the functional or intrinsic activity of these compounds. nih.govnih.gov These findings suggest that for some binding orientations, the phenylpiperazine moiety is crucial in determining the efficacy of the ligand, supporting a model of sequential binding and conformational stabilization for receptor activation. nih.govnih.gov
Serotonin 5-HT7 Receptor (5-HT7R): The pyridinyl-piperazine moiety is recognized as a key structural element for binding to both 5-HT1A and 5-HT7 receptors. nih.gov SAR studies on piperazin-1-yl substituted heterobiaryls show that pyridine-based analogues can retain high affinity for the 5-HT7R. nih.gov For instance, both 4-(3-furyl) and 6-(3-furyl) pyridine (B92270) ligands demonstrate significant 5-HT7R affinities with Ki values of 17 nM and 8 nM, respectively. nih.gov
A notable derivative, 5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one (compound 21), emerged as a potent dual ligand, exhibiting a sub-nanomolar affinity for the 5-HT1A receptor (Ki = 0.74 nM) and a low nanomolar affinity for the 5-HT7R (Ki = 8.4 nM). nih.gov This compound acts as a full agonist at the 5-HT1AR and an antagonist at the 5-HT7R, highlighting its potential as a multifunctional CNS agent. nih.gov
| Compound/Derivative | Receptor Target | Binding Affinity (Ki) | Reference |
| Dopamine D4 Ligands | |||
| 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole series | Dopamine D4 | Subtype Selective | nih.govnih.gov |
| 5-HT7R Ligands | |||
| 4-(3-furyl)-6-(4-methylpiperazin-1-yl)pyridine (51) | 5-HT7R | 17 nM | nih.gov |
| 2-(3-furyl)-6-(4-methylpiperazin-1-yl)pyridine (57) | 5-HT7R | 8 nM | nih.gov |
| 5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one (21) | 5-HT7R | 8.4 nM | nih.gov |
| 5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one (21) | 5-HT1A | 0.74 nM | nih.gov |
Enzymatic Inhibition Studies
The inhibitory effects of this compound derivatives have been explored against several enzymes, indicating a broad spectrum of bioactivity.
Monoamine Oxidase (MAO) Isoform Inhibition (e.g., MAO-A)
Derivatives containing a pyridinylpiperazine or a closely related pyrimidinylpiperazine core have been evaluated as inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. A series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioates were synthesized and screened for their MAO-A and MAO-B inhibitory activity. nih.govnih.gov
Notably, compound 2j (2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate) and compound 2m (2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate) showed selective MAO-A inhibition with IC50 values of 23.10 µM and 24.14 µM, respectively. nih.govnih.govnih.gov
Furthermore, transition metal complexes derived from 2-(4-(pyridin-2-yl)piperazin-1-yl)acetic acid were tested for MAO-B inhibition. The copper (II) complex (1 ) demonstrated the best inhibitory activity with an IC50 value of 6.5 ± 0.31 μM. nih.gov
| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Reference |
| MAO-A Inhibitors (Pyrimidinylpiperazine series) | |||
| Compound 2j | MAO-A | 23.10 | nih.govnih.gov |
| Compound 2m | MAO-A | 24.14 | nih.govnih.gov |
| MAO-B Inhibitors (Pyridinylpiperazine series) | |||
| Copper (II) complex of 2-(4-(pyridin-2-yl)piperazin-1-yl)acetic acid | MAO-B | 6.5 ± 0.31 | nih.gov |
Urease Enzyme Inhibition
Urease is a nickel-dependent enzyme that plays a key role in the survival of certain pathogens, such as Helicobacter pylori. nih.govnih.gov Several studies have investigated 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives as urease inhibitors. These compounds displayed good inhibitory activities against jack bean urease, with IC50 values in the low micromolar range. nih.govnih.gov
The most active inhibitors identified were compounds 5b and 7e , with IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, which are significantly lower than the standard inhibitor thiourea (B124793) (IC50 = 23.2 ± 11.0 µM). nih.govnih.gov SAR studies indicated that the nature and position of substituents on the aryl ring are critical for activity. Electron-withdrawing groups, such as chlorine at the ortho-position (compound 5b), enhanced inhibitory potential. nih.gov Conversely, electron-donating groups like methyl (5k) and methoxy (B1213986) (5n) led to decreased inhibitory activity. nih.govnih.gov In another study on pyridylpiperazine-based carbodithioates, compound 5j , bearing an o-tolyl moiety, was the most effective inhibitor with an IC50 of 5.16 ± 2.68 μM. nih.gov
| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Reference |
| Urease Inhibitors (1-(3-nitropyridin-2-yl)piperazine series) | |||
| Compound 5b (ortho-chloro substituted) | Urease | 2.0 ± 0.73 | nih.govnih.gov |
| Compound 7e | Urease | 2.24 ± 1.63 | nih.govnih.gov |
| Compound 5e (bromo substituted) | Urease | 4.47 ± 0.44 | nih.govnih.gov |
| Compound 5h (nitro substituted) | Urease | 7.12 ± 0.39 | nih.govnih.gov |
| Compound 5j (o-tolyl substituted) | Urease | 5.16 ± 2.68 | nih.gov |
| Thiourea (Standard) | Urease | 23.2 ± 11.0 | nih.govnih.gov |
Acyl-CoA: Cholesterol O-acyltransferase-1 (ACAT-1) Inhibition
Acyl-CoA: cholesterol O-acyltransferase (ACAT) is an intracellular enzyme responsible for cholesterol esterification. nih.gov While direct studies investigating this compound derivatives as ACAT-1 inhibitors were not identified in the search results, research on related structures provides valuable context. Studies on substituted N-alkyl-N-biphenylylmethyl-N'-arylureas and N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas have identified potent ACAT inhibitors. nih.govacs.org For example, linking two phenyl groups via an oxygen atom and introducing fluorine on the biphenyl (B1667301) moiety improved both in vitro and in vivo activity in a series of urea (B33335) derivatives. nih.gov One compound from this class, FR179254 , showed a potent in vitro IC50 of 25 nM against rabbit intestinal microsomes. nih.gov These findings suggest that incorporating a piperazine (B1678402) or similar nitrogen-containing heterocyclic moiety within a larger, lipophilic urea-based scaffold could be a viable strategy for developing ACAT inhibitors, though specific investigation into pyridinylpiperazine derivatives is required.
Mitogen-Activated Protein Kinase (MEK) Kinase Inhibition
Mitogen-activated protein kinase (MEK) is a crucial enzyme in the Ras-Raf-MEK-ERK signaling pathway, which is frequently dysregulated in various human cancers. nih.gov The development of MEK inhibitors is a key strategy in cancer therapy. While direct studies on this compound as a MEK inhibitor are not extensively detailed in the provided context, the broader class of piperazine derivatives has been investigated for this activity. For instance, Trametinib, a potent MEK1/MEK2 inhibitor with IC50 values of approximately 2 nM, demonstrates the potential of nitrogen-containing heterocyclic compounds in this therapeutic area. medchemexpress.com Another example, PD0325901, inhibits purified MEK1/MEK2 with an IC50 value of 1 nM and shows potent inhibition of tumor cell line proliferation. nih.gov These examples underscore the therapeutic potential of targeting the MEK pathway and suggest that derivatives of this compound could be rationally designed to exhibit similar inhibitory activities.
Antimicrobial Efficacy (In Vitro Studies)
The antimicrobial properties of piperazine derivatives are well-documented, showing efficacy against a range of bacterial and fungal pathogens.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Derivatives of piperazine have demonstrated significant in vitro antibacterial activity. For instance, certain pyrimidine-incorporated piperazine derivatives showed good antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) at a concentration of 40 μg/ml. nih.gov Similarly, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives incorporating a piperazine moiety exhibited moderate to good antibacterial activity against various Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 32 µg/mL. nih.gov However, these compounds were reported to have no activity against the Gram-negative bacterium E. coli. nih.gov In another study, some piperazine derivatives showed potent activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.06-32 μg/mL, which was more potent than the parent drug, ciprofloxacin. derpharmachemica.com The activity against Gram-negative bacteria like Pseudomonas aeruginosa was also noted, with MIC values of 0.5-4 μg/mL. derpharmachemica.com
Table 1: In Vitro Antibacterial Activity of Piperazine Derivatives
| Compound/Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Concentration/MIC | Reference |
|---|---|---|---|---|
| Pyrimidine-incorporated piperazines | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Salmonella paratyphi-A | 40 μg/ml | nih.gov |
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone piperazines | Various strains | E. coli (inactive) | 2-32 µg/mL | nih.gov |
| Ciprofloxacin piperazine derivatives | MRSA, MRSE | P. aeruginosa | 0.06-32 μg/mL | derpharmachemica.com |
| N-substituted piperazines | Staphylococcus aureus, Streptomyces epidermidis | Pseudomonas aeruginosa, Escherichia coli | Not specified | acgpubs.org |
Antifungal Activity
The antifungal potential of piperazine derivatives has also been explored. Pyrimidine-incorporated piperazine derivatives demonstrated significant antifungal activity against Aspergillus niger and Candida albicans at a concentration of 40 μg/ml. nih.gov Other studies have synthesized piperazine derivatives that were tested against a panel of fungal strains including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus, with many showing significant antifungal properties. acgpubs.orgresearchgate.net The mechanism for some of these antifungal piperazine-azole hybrids is believed to be the disruption of the ergosterol (B1671047) biosynthetic pathway by inhibiting the 14α-demethylase enzyme. nih.gov
Table 2: In Vitro Antifungal Activity of Piperazine Derivatives
| Compound/Derivative Class | Fungal Strains | Concentration | Reference |
|---|---|---|---|
| Pyrimidine-incorporated piperazines | Aspergillus niger, Pencillium notatum, Aspergillus fumigates, Candida albicans | 40 μg/ml | nih.gov |
| Substituted piperazines | Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus | Not specified | acgpubs.orgresearchgate.net |
| Alkylated piperazine-azole hybrids | Candida spp., Aspergillus spp. | MICs: 0.015–1.95 µg/mL (excellent) | nih.gov |
Anti-tubercular Activity
Derivatives of this compound have been investigated for their activity against Mycobacterium tuberculosis. Pyridine-2-methylamine derivatives have been designed as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), which is essential for the viability of M. tuberculosis. nih.gov Some of these compounds, such as pyridine-2-methylamine-4-aryl derivatives, showed good anti-tubercular activity with MIC values ranging from 0.5-1 μg/mL against the H37Rv strain. nih.gov Other research on pyridyl chalcones has also identified compounds with anti-tubercular activity in the low micromolar range. mdpi.com Furthermore, pyrazolo[1,5-a]pyrimidin-7-amine (B181362) analogues containing a pyridine moiety have demonstrated potent in vitro growth inhibition of M. tuberculosis. nih.gov
Table 3: In Vitro Anti-tubercular Activity of Pyridine/Piperazine Derivatives
| Compound/Derivative Class | Target/Strain | MIC/IC90 | Reference |
|---|---|---|---|
| Pyridine-2-methylamine derivatives | M. tuberculosis H37Rv (MmpL3 inhibitor) | 0.5-1 μg/mL | nih.gov |
| Pyridyl chalcones | M. tuberculosis H37Rv | 8.9–28 µM | mdpi.com |
| Pyrazolo[1,5-a]pyrimidin-7-amines | M. tuberculosis | Potent in vitro inhibition | nih.gov |
In Vitro Anticancer Mechanism Investigations
The anticancer potential of piperazine derivatives is an active area of research, with studies focusing on their mechanisms of action at the cellular level.
Modulation of Intracellular Reactive Oxygen Species (ROS) Levels
The modulation of intracellular reactive oxygen species (ROS) levels is a known mechanism through which some anticancer agents exert their effects. A study on novel pyrimidine-piperazine hybrids found that a particularly active derivative could beneficially regulate ROS generation, contributing to its excellent safety profile while exhibiting a bactericidal mode of action. researchgate.net While this study focused on antimicrobial activity, the modulation of ROS is a dual-edged sword that can also be harnessed for anticancer therapy. For instance, vindoline-piperazine conjugates have shown significant antiproliferative effects against various human tumor cell lines. nih.govnih.gov The exact role of ROS modulation in the anticancer activity of this compound derivatives warrants further specific investigation, but the principle is established within the broader class of piperazine compounds.
Impact on Mitochondrial Membrane Potential
Research into novel piperazine derivatives has highlighted their potential to impact mitochondrial function, a key aspect of cellular health and disease. For instance, studies on β-elemene piperazine derivatives have demonstrated their ability to induce a decrease in mitochondrial membrane potential (MMP). plos.orgnih.gov Specifically, the derivative 13-(3-methyl-1-piperazinyl)-β-elemene, known as DX1, was found to cause a dose-dependent reduction in MMP in HL-60 leukemia cells. plos.org This effect is often linked to the generation of reactive oxygen species (ROS), which can trigger the mitochondrial apoptotic pathway. plos.orgnih.gov Similarly, a study on piperazine derivatives clubbed with 2-azetidinone showed that the generation of intracellular ROS and a subsequent decrease in mitochondrial membrane potential were key events in inducing apoptosis in HeLa cancer cells. uky.eduresearchgate.netnih.gov Other research on piperine, a compound containing a piperidine (B6355638) ring, also indicates a role in mitochondrial function, suggesting it can enhance mitochondrial biogenesis and mitigate stress in neuronal cells. nih.gov While these studies focus on broader classes of piperazine and piperidine derivatives, they underscore the importance of the piperazine scaffold in interacting with and modulating mitochondrial activity.
Induction of Programmed Cell Death (Oncosis and Apoptosis)
Various derivatives of piperazine have been shown to induce programmed cell death, primarily apoptosis, in cancer cell lines. Novel β-elemene piperazine derivatives, for example, have been synthesized and shown to have antiproliferative and apoptotic effects on several human leukemia cell lines. plos.orgplos.org The induction of apoptosis by these compounds is linked to the activation of both the mitochondrial- and death receptor-mediated apoptotic pathways. plos.orgnih.gov This process involves the generation of hydrogen peroxide (H₂O₂), a decrease in mitochondrial membrane potential, and the activation of caspase-8. plos.orgnih.gov
In a study of β-elemene derivatives, compounds with a secondary amino moiety in the piperazine ring (DX1, DX2, and DX5) were more potent in inducing apoptosis than those without. plos.orgplos.org Another study on 1-phenylpiperazine (B188723) derivatives combined with 2-azetidinone also confirmed the induction of apoptosis in HeLa cells. uky.eduresearchgate.netnih.gov These compounds led to morphological changes, DNA fragmentation, and cell-cycle arrest, all hallmarks of apoptosis. uky.eduresearchgate.netnih.gov The underlying mechanism was identified as oxidative stress leading to mitochondria-mediated apoptosis. uky.eduresearchgate.netnih.gov
Elucidation of Structure-Activity Relationships (SAR)
Correlative Studies of Structural Modifications and Biological Potency
Structure-activity relationship (SAR) studies on various piperazine-containing compounds have provided insights into how structural modifications influence their biological effects. The piperazine ring is a common scaffold in drug discovery due to its favorable pharmacokinetic properties. nih.gov
In a series of β-elemene piperazine derivatives, the substitution on the piperazine ring was found to be critical for antiproliferative and cytotoxic effects. plos.orgplos.org The presence of one or two methyl groups on the piperazine ring did not significantly alter the activity. However, replacing the hydrogen at the C-4 position with an ethyl or isopropyl group led to a decrease in activity. plos.orgplos.org This suggests that a secondary amino moiety is preferred for inducing apoptosis in this series of compounds. plos.orgplos.org
For a series of N1-(flavon-7-yl)amidrazones with N-piperazines, SAR analysis revealed that an unsubstituted piperazine ring was more favorable for activity against K562 leukemia cells. nih.gov In the case of bile acid hybrids containing piperazine, a cinnamylpiperazinyl group in the side chain along with a hydroxyl group at the C-7 position of the steroid skeleton resulted in the most potent compound against a multiple myeloma cell line. nih.gov
The table below summarizes key SAR findings for different classes of piperazine derivatives.
| Compound Class | Structural Feature | Impact on Biological Potency |
| β-Elemene Piperazine Derivatives | Substitution of H at C-4 with ethyl or isopropyl group | Decreased antiproliferative and cytotoxic effects plos.orgplos.org |
| N1-(flavon-7-yl)amidrazones | Unsubstituted piperazine ring | Better activity against K562 leukemia cells nih.gov |
| Bile Acid Hybrids | Cinnamylpiperazinyl group in side chain and C-7 hydroxyl group | Most potent activity against multiple myeloma cell line nih.gov |
| Matrine Derivatives | Incorporation of a piperazine moiety | Improved therapeutic efficacy against human hepatoma and colorectal carcinoma cells nih.gov |
Influence of Linker Length and Stereochemical Attributes on Activity
Stereochemistry also plays a role in the biological activity of piperazine-containing molecules. In the study of β-elemene piperazine derivatives, the compound 13-(cis-3,5-dimethyl-1-piperazinyl)-β-elemene (DX2) was among the more active compounds, indicating that the specific stereochemistry of the dimethyl substitution on the piperazine ring is compatible with potent activity. plos.orgplos.org
In Vitro Receptor Binding Affinity Assays
In vitro receptor binding assays are crucial for determining the affinity of a compound for its biological target. nih.gov For piperazine derivatives, these assays have been used to screen for activity at various receptors.
A series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were screened for their inhibitory activity against monoamine oxidase A and B (MAO-A and MAO-B). nih.govresearchgate.net Two compounds from this series, 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate (2j) and 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate (2m), showed selective MAO-A inhibitory activity with IC₅₀ values of 23.10 µM and 24.14 µM, respectively. nih.govresearchgate.net
The parent compound, 1-(pyridin-2-yl)piperazine, has been evaluated for its binding affinity at adrenergic receptors. It showed a Ki of 37 nM at the alpha-2A adrenergic receptor in calf cerebral cortex. bindingdb.org
The table below presents some in vitro receptor binding data for related piperazine derivatives.
| Compound | Target | Assay Description | Affinity (IC₅₀/Ki) |
| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate (2j) | MAO-A | Inhibition of MAO-A | 23.10 µM (IC₅₀) nih.govresearchgate.net |
| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate (2m) | MAO-A | Inhibition of MAO-A | 24.14 µM (IC₅₀) nih.govresearchgate.net |
| 1-(pyridin-2-yl)piperazine | Alpha-2A adrenergic receptor | Binding activity against alpha-2 adrenergic receptor from calf cerebral cortex | 37 nM (Ki) bindingdb.org |
| 1-(pyridin-2-yl)piperazine | Phospholipase D1 | Inhibition of PLD1 in human Calu1 cells | 3.60E+3 nM (IC₅₀) bindingdb.org |
Future Research Directions and Emerging Applications
Design and Synthesis of Advanced Derivatized Scaffolds
The versatility of the 2-Methyl-1-(pyridin-2-yl)piperazine core structure lends itself to extensive chemical modification, enabling the creation of advanced derivatives with tailored properties. The synthetic accessibility of the piperazine (B1678402) and pyridine (B92270) rings allows for the introduction of a wide array of functional groups, leading to novel compounds with potentially enhanced efficacy and selectivity for various biological targets.
A common strategy involves the derivatization at the N4 position of the piperazine ring. For instance, researchers have synthesized series of 1-(2-pyrimidin-2-yl)piperazine derivatives by reacting a chloroacetamide precursor with various piperazine dithiocarbamates. nih.gov This approach, adaptable to the this compound scaffold, can generate a library of compounds with diverse substituents for structure-activity relationship (SAR) studies. A general synthetic scheme for such derivatization is outlined below.
Table 1: Representative Synthetic Scheme for Derivatization
| Step | Description |
| 1 | Reaction of 2-chloro-3-nitropyridine (B167233) with an excess of piperazine can yield 1-(3-nitropyridin-2-yl)piperazine (B1350711). The nitro group activates the 2-position for nucleophilic aromatic substitution. nih.gov |
| 2 | Subsequent reaction of the secondary amine of the piperazine ring with various electrophiles, such as acyl chlorides or sulfonyl chlorides, introduces diverse functional groups. |
| 3 | Reduction of the nitro group to an amine and further derivatization of the pyridine ring can also be explored to modulate the electronic and steric properties of the molecule. |
Furthermore, the synthesis of hybrid molecules incorporating the this compound scaffold with other pharmacologically active moieties is a promising avenue. For example, linking the piperazine core to imidazo[1,2-a]pyridine (B132010) has been shown to yield potent anticancer agents. researchgate.net The synthesis of such hybrids often involves multi-step reactions, including nucleophilic substitution and amide bond formation. mdpi.com
The exploration of stereochemistry is also a critical aspect of designing advanced derivatives. The synthesis of chiral 2,3,5-trisubstituted piperazine derivatives highlights the importance of controlling stereocenters to optimize interactions with biological targets. thieme-connect.de Applying asymmetric synthesis methodologies to the this compound scaffold could lead to the discovery of enantiomerically pure compounds with improved therapeutic indices.
Integration into Functional Materials and Devices
The unique chemical properties of pyridine and piperazine moieties suggest that this compound and its derivatives could be integrated into functional materials and devices. The nitrogen atoms in the heterocyclic rings can act as coordination sites for metal ions, making these compounds potential building blocks for metal-organic frameworks (MOFs) or coordination polymers. These materials have applications in gas storage, catalysis, and sensing.
One emerging application is in the field of CO2 capture. Studies have shown that piperazine derivatives, including 2-methylpiperazine (B152721) (2-MPZ), can act as effective activators in aqueous amine solutions for CO2 absorption. nih.govresearchgate.net The presence of both a secondary and a tertiary amine in 2-MPZ contributes to its high reactivity towards CO2. nih.gov It is conceivable that this compound could be investigated for similar purposes, potentially offering advantages in terms of absorption kinetics or regeneration energy.
Additionally, pyridine and triazine-based compounds are being explored for the fabrication of antimicrobial films on material surfaces. academie-sciences.fr The ability of these heterocycles to interact with surfaces and potentially exhibit antimicrobial activity opens up possibilities for incorporating this compound derivatives into coatings for medical devices or other surfaces where microbial contamination is a concern. The pyridine moiety, in particular, is known to be a component of some cysteine protease inhibitors, suggesting a potential for covalent linkage to proteins on surfaces. academie-sciences.fr
Refined Computational Design and Discovery Methodologies
Computational chemistry is playing an increasingly vital role in the discovery and optimization of novel bioactive molecules. For this compound derivatives, a variety of in silico techniques can be employed to accelerate the design process and predict the properties of new analogs.
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for identifying the key molecular descriptors that correlate with the biological activity of a series of compounds. For piperazine derivatives, QSAR models have been developed to predict their inhibitory activity against targets like mTORC1. mdpi.comresearchgate.net These models have identified descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index, and topological polar surface area (PSA) as being significant for activity. mdpi.comresearchgate.net Similar QSAR studies on this compound derivatives could guide the synthesis of more potent compounds.
Molecular docking simulations provide insights into the binding modes of ligands within the active site of a biological target. This information is crucial for understanding the molecular basis of activity and for designing new derivatives with improved binding affinity and selectivity. For instance, docking studies have been used to elucidate the interactions of pyridylpiperazine hybrids with the active site of urease. nih.gov Such studies can help in rationally designing modifications to the this compound scaffold to enhance its interaction with specific target proteins.
Furthermore, computational approaches can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed compounds. nih.gov In silico ADME profiling helps in prioritizing compounds for synthesis and can identify potential liabilities early in the drug discovery process. By combining these computational methodologies, researchers can adopt a more streamlined and resource-efficient approach to the discovery of novel this compound-based therapeutic agents and functional materials. The computational design of peptide analogs has also shown success in improving affinity for protein targets, a strategy that could be adapted for designing peptidomimetic derivatives of the core scaffold. mdpi.com
Q & A
Q. What are the key steps in synthesizing 2-Methyl-1-(pyridin-2-yl)piperazine, and how can reaction conditions be optimized for high yield?
Methodological Answer: Synthesis typically involves coupling a pyridinyl precursor with a methyl-substituted piperazine derivative. For example, nucleophilic substitution or amide bond formation using coupling agents like HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) under reflux in anhydrous solvents (e.g., DMF or ethanol) . Optimization includes:
Q. How is the purity and structural integrity of this compound validated post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry and methyl/pyridyl substitution patterns. For example, pyridyl protons appear as distinct doublets at δ 8.2–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ calcd. for CHN: 176.1193; observed: 176.1195) .
- HPLC Purity: Reverse-phase HPLC with UV detection at 254 nm ensures >97% purity .
Q. What crystallographic techniques are recommended for determining the molecular structure of this compound derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy .
- Hydrogen Bond Analysis: Identify intermolecular interactions (e.g., N–H···O or π-π stacking) to explain packing behavior .
Advanced Research Questions
Q. How does the protonation state of the piperazine ring influence the bioactivity of this compound, and what methods determine pKa values?
Methodological Answer:
- pKa Measurement: Use the Sirius T3 platform with potentiometric titration in aqueous/organic solvent mixtures. For piperazine derivatives, pKa1 (pyridyl N) ≈ 4.5–5.0 and pKa2 (piperazine N) ≈ 9.0–9.5 .
- Computational Prediction: Apply MoKa software to model substituent effects on basicity. For example, electron-withdrawing groups lower pKa by destabilizing the protonated form .
Q. What strategies are employed to study the coordination chemistry of this compound with transition metals?
Methodological Answer:
- Synthesis of Metal Complexes: React the ligand with Group 12 metals (Zn, Cd, Hg) in methanol/water. For example, [ZnLCl] forms trigonal bipyramidal geometries confirmed by SCXRD .
- Photoluminescence Studies: Measure emission spectra (e.g., λ = 450 nm for Zn complexes) to assess electronic effects of metal coordination .
Q. What in vitro models are suitable for evaluating the antichlamydial activity of this compound derivatives?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) Assays: Culture Chlamydia trachomatis in HeLa cells and treat with serial dilutions (0.1–100 µM) of the compound. Use SYBR Green staining to quantify bacterial load reduction .
- Cytotoxicity Screening: Test compounds on Vero cells via MTT assay to ensure selectivity (IC > 50 µM) .
Q. How can structure-activity relationship (SAR) studies optimize the dopaminergic activity of this compound analogs?
Methodological Answer:
- Substituent Variation: Introduce fluorophenyl or trifluoromethyl groups at the piperazine N-position to enhance D3 receptor binding .
- Radioligand Binding Assays: Use [H]spiperone to measure affinity (K) at dopamine receptors. For example, 4-(2-cyanophenyl) substitution improves D3 selectivity (K = 12 nM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
